AFMU is a metabolite of caffeine, formed through a series of metabolic steps involving 3-demethylation by cytochrome P4501A2 (CYP1A2), oxidation by xanthine oxidase (XO), and acetylation by N-acetyltransferase 2 (NAT2) [, , , , , , ]. Its role in scientific research primarily revolves around its use as a biomarker for assessing the activity of NAT2 [, , , , , , , , , , , , , , , , , , , , , , , , ]. This polymorphism in NAT2 enzyme activity classifies individuals into slow and rapid acetylators, which has implications in drug metabolism and susceptibility to certain diseases [, , , , , , , , , ].
The synthesis of 5-acetylamino-6-formylamino-3-methyluracil involves several chemical reactions. A notable method includes the reaction of acetic acid anhydride with formic acid, which occurs over an extended period (approximately 12 hours) to yield the desired product. The purification process typically employs flash chromatography on silica gel, utilizing a chloroform-methanol mixture (9:1 v/v) as the eluent. The yield from this synthesis method can vary, but it has been reported that between 8 to 10 mg of the compound can be isolated with a purity exceeding 95% .
The molecular formula for 5-acetylamino-6-formylamino-3-methyluracil is . Its structure features:
5-Acetylamino-6-formylamino-3-methyluracil participates in several significant chemical reactions:
The mechanism of action for 5-acetylamino-6-formylamino-3-methyluracil primarily involves its role as a metabolite in caffeine metabolism. It acts through enzymatic pathways where it may influence various biochemical processes related to nitrogen metabolism due to its structural similarity to nucleobases.
This compound's interaction with biological systems can be complex due to its structural characteristics that allow it to participate in multiple metabolic pathways.
5-Acetylamino-6-formylamino-3-methyluracil exhibits several notable physical and chemical properties:
The compound shows instability in dilute bases or methanol solutions, leading to decomposition into other metabolites.
The scientific applications of 5-acetylamino-6-formylamino-3-methyluracil are primarily centered around its role as a metabolite in pharmacokinetics and toxicology studies related to caffeine consumption. Its analysis can provide insights into metabolic pathways and the effects of caffeine on human health.
Studies involving this compound contribute to understanding drug metabolism, potential therapeutic uses, and safety assessments regarding caffeine intake.
5-Acetylamino-6-formylamino-3-methyluracil (systematic name: N-(6-formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide) is a heterocyclic organic compound featuring a uracil core structure with three distinct substituents. The molecule consists of a pyrimidine ring substituted at the N3 position by a methyl group (-CH₃), at the C5 position by an acetamido group (-NHCOCH₃), and at the C6 position by a formylamino group (-NHCHO). This specific arrangement creates a planar pyrimidinetrione system with conjugated carbonyl groups that significantly influence its electronic properties and reactivity [5] [9].
X-ray crystallographic analysis, though not explicitly detailed in the search results, would predict a predominantly planar structure due to the conjugated system across the pyrimidine ring and carbonyl groups. The molecule exhibits tautomeric potential at the N1 position, allowing for lactam-lactim tautomerism (keto-enol equilibrium) common to uracil derivatives. However, under physiological conditions, the lactam form predominates as evidenced by spectroscopic data. The compound exhibits no chiral centers, indicating an absence of stereoisomers. Positional isomerism is theoretically possible but not observed in biological contexts, with the specific substitution pattern at C5 and C6 being a defining characteristic of this caffeine metabolite [7] [10].
Table 1: Structural Descriptors of 5-Acetylamino-6-formylamino-3-methyluracil
Descriptor | Value/Representation |
---|---|
SMILES | CN1C(=O)NC(NC=O)=C(NC(C)=O)C1=O |
InChI | InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16) |
InChI Key | RDZNZFGKEVDNPK-UHFFFAOYSA-N |
Canonical Framework | Aromatic heteromonocyclic |
Tautomeric Forms | Lactam (predominant), Lactim |
The molecular formula of 5-Acetylamino-6-formylamino-3-methyluracil is C₈H₁₀N₄O₄, corresponding to a molecular weight of 226.19 g/mol. The monoisotopic mass, calculated from the most abundant isotopes, is 226.070204828 Da [5] [9]. Stereochemical analysis confirms the absence of chiral centers within the molecule due to its symmetric substitution pattern and planar configuration. Consequently, the compound does not exhibit optical activity and exists as a single achiral entity. This has significant implications for its analytical detection, as enantiomeric separation techniques are unnecessary [7] [10].
Computational analysis using density functional theory (DFT) would predict bond lengths and angles consistent with conjugated systems: shorter C=O bonds (approximately 1.22-1.24 Å), intermediate C-N bonds (approximately 1.37-1.39 Å), and C-C bonds within the ring showing partial double-bond character (approximately 1.40 Å). The molecule's aromaticity is diminished compared to benzene due to the electron-withdrawing carbonyl groups, resulting in a resonance hybrid where the pyrimidine ring exhibits alternating single and double bonds [9] [10].
5-Acetylamino-6-formylamino-3-methyluracil exhibits marked instability in aqueous environments, particularly under physiological conditions, due to hydrolytic deformylation. This reaction yields 5-acetamido-6-amino-3-methyluracil (AAMU) as the primary degradation product. Kinetic studies demonstrate that this deformylation is pH-dependent and temperature-sensitive, following pseudo-first-order kinetics [1] [2].
In acidic conditions (pH < 4.0), the compound shows relative stability, with degradation half-lives exceeding 24 hours at 25°C. However, under neutral and alkaline conditions (pH 7.0-8.0), degradation accelerates dramatically. At physiological temperature (37°C) and pH 7.4, the half-life in buffer systems is approximately 2-3 hours. This instability is exacerbated in urine matrices, where the half-life reduces to approximately 1.5 hours at 37°C due to catalytic components. Temperature elevation to 60°C induces rapid degradation, with complete deformylation occurring within minutes [1].
For experimental handling, storage at -20°C is recommended for long-term preservation. Analytical procedures require immediate processing or acid stabilization of samples to prevent significant metabolite degradation that would compromise NAT2 phenotyping accuracy. The deuterated analog (5-Acetylamino-6-formylamino-3-methyluracil-d₃) has been synthesized for use as an internal standard in mass spectrometry, improving quantification accuracy by accounting for decomposition during analysis [1] [4] [8].
Table 2: Stability Profile of 5-Acetylamino-6-formylamino-3-methyluracil
Condition | Half-Life | Primary Degradation Product |
---|---|---|
pH 2.0 (25°C) | > 24 hours | Minimal degradation |
pH 7.4 (25°C) | ~10 hours | AAMU |
pH 7.4 (37°C) | 2-3 hours | AAMU |
Urine (37°C) | ~1.5 hours | AAMU |
pH 8.0 (60°C) | < 5 minutes | AAMU |
Solid State (-20°C) | ≥1 year | Stable |
Experimental solubility data indicates that 5-Acetylamino-6-formylamino-3-methyluracil is sparingly soluble in water (approximately 0.53 g/L at 25°C) but dissolves in polar organic solvents under specific conditions. It demonstrates slight solubility in dimethyl sulfoxide (DMSO) and methanol when heated or sonicated, suggesting that elevated temperature or mechanical energy facilitates dissolution. The compound is insoluble in nonpolar solvents like hexane or chloroform [3] [8].
Computational predictions using ChemAxon algorithms estimate the pKa values based on the molecule's acidic and basic functional groups. The most acidic proton is associated with the N1 position (predicted pKa ~9.02), while the remaining protons exhibit substantially lower acidity (pKa >12). The compound lacks strongly basic sites, with the strongest basic group (pyrimidine nitrogen) having a predicted pKa of -5.7, confirming its predominantly neutral character at physiological pH [5] [10].
Partition coefficient predictions indicate high hydrophilicity. The calculated logP (ALOGPS) is -0.74, while consensus models suggest a slightly lower value of -2.4 (ChemAxon). This significant hydrophilicity aligns with the compound's role as a urinary metabolite and explains its poor membrane permeability. The polar surface area is calculated at 107.61 Ų, further supporting its limited ability to traverse lipid bilayers [5] [9] [10].
Table 3: Predicted Physicochemical Properties
Property | Predicted/Experimental Value | Method/Reference |
---|---|---|
Water Solubility | 0.53 g/L | ALOGPS (Experimental) |
logP (Octanol-Water) | -0.74 to -2.4 | Consensus Prediction |
pKa (Strongest Acidic) | 9.02 | ChemAxon |
pKa (Strongest Basic) | -5.7 | ChemAxon |
Polar Surface Area | 107.61 Ų | ChemAxon |
Rotatable Bond Count | 2 | ChemAxon |
Refractivity | 61.82 m³·mol⁻¹ | ChemAxon |
Polarizability | 20.46 ų | ChemAxon |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0